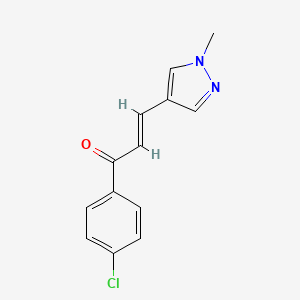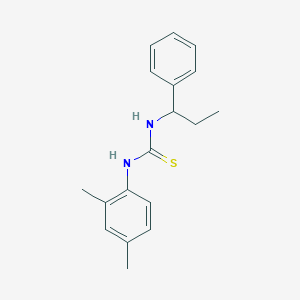![molecular formula C20H18N4S2 B4865530 [2-(2-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE](/img/structure/B4865530.png)
[2-(2-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE
Overview
Description
[2-(2-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE is a complex organic compound that features a thiazole ring and a triazole ring connected via a sulfide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole and triazole precursors. The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The triazole ring can be synthesized using the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes.
Once the thiazole and triazole precursors are prepared, they are linked through a sulfide bond. This can be achieved by reacting the thiazole precursor with a suitable sulfide donor, such as thiourea, under basic conditions. The final step involves the coupling of the sulfide-linked thiazole with the triazole precursor under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Hantzsch and Huisgen reactions, as well as the implementation of automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
[2-(2-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE can undergo various chemical reactions, including:
Oxidation: The sulfide linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as catalyst.
Major Products
Oxidation: Sulfoxide, sulfone.
Reduction: Thiol.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, [2-(2-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE can be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound may have potential therapeutic applications. Its ability to undergo various chemical modifications allows for the design of derivatives with enhanced biological activity and improved pharmacokinetic properties.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its unique structure makes it a valuable component in the design of advanced materials for various applications.
Mechanism of Action
The mechanism of action of [2-(2-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE is not fully understood, but it is believed to involve interactions with specific molecular targets. The thiazole and triazole rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The sulfide linkage may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
[2-(2-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFONE: This compound is similar but contains a sulfone linkage instead of a sulfide, which can affect its chemical reactivity and biological activity.
[2-(2-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFOXIDE: This compound contains a sulfoxide linkage, which can also influence its properties compared to the sulfide derivative.
Uniqueness
The uniqueness of [2-(2-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE lies in its specific combination of thiazole and triazole rings connected via a sulfide linkage. This structure provides a distinct set of chemical and biological properties that can be exploited for various applications.
Properties
IUPAC Name |
2-(2-methylphenyl)-4-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4S2/c1-14-8-6-7-11-18(14)19-21-16(12-25-19)13-26-20-23-22-15(2)24(20)17-9-4-3-5-10-17/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAMRMPPGVZZLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CS2)CSC3=NN=C(N3C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-cyclopentyl-4-methyl-3-[(phenylcarbonyl)amino]benzamide](/img/structure/B4865466.png)
![3-[4-(dimethylsulfamoyl)phenyl]-N-methylpropanamide](/img/structure/B4865472.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[3-(1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B4865478.png)
![5-{3-bromo-4-[(4-methylbenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4865484.png)
![2-{[N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4865487.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B4865491.png)

![3-[3-(4-morpholinyl)propyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4865505.png)
![N-(4-bromo-2-fluorophenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4865515.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[5-(3-chlorophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B4865517.png)

![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4865536.png)
